[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride
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Overview
Description
[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride is a compound that features both imidazole and pyridine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves mild conditions that allow for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.
Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals and as a ligand in coordination chemistry.
Pyridine: Another related compound, known for its use as a solvent and reagent in organic synthesis.
Uniqueness
What sets [6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride apart is the combination of both imidazole and pyridine rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interactions, making it a versatile tool in scientific research.
Properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRSHHCIMXANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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